molecular formula C8H3F5O B1486375 1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran CAS No. 651-58-1

1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran

Cat. No. B1486375
CAS RN: 651-58-1
M. Wt: 210.1 g/mol
InChI Key: HQCGOYCYRPJCOT-UHFFFAOYSA-N
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Description

1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran is a chemical compound with the molecular formula C8H3F5O . It is also known by other names such as 1,1,3,3,5-Pentafluoro-2-benzofuran . The molecular weight of this compound is 210.10 g/mol .


Molecular Structure Analysis

The molecular structure of 1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran contains a total of 18 bonds; 15 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 ether (aliphatic) . The compound contains a total of 17 atoms; 3 Hydrogen atoms, 8 Carbon atoms, 1 Oxygen atom, and 5 Fluorine atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran include a molecular weight of 210.10 g/mol . It has a computed XLogP3-AA value of 2.7 . The compound has 0 hydrogen bond donor count and 6 hydrogen bond acceptor count . It has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound is 210.01040553 g/mol . The topological polar surface area of the compound is 9.2 Ų . The compound has a heavy atom count of 14 .

Scientific Research Applications

Pharmaceutical Testing

1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran: is utilized in pharmaceutical testing as a high-quality reference standard . Its unique chemical structure makes it suitable for establishing analytical methods for drug development and quality control.

Foam Blowing Agent

In the production of closed-cell rigid insulating foams, 1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran serves as a foam blowing agent . This application is crucial for manufacturing materials with high thermal insulation properties.

Degreasing Solvent

The compound finds use as a degreasing solvent in semi-closed and closed degreasing systems . Its effectiveness in this role is due to its chemical properties, which allow it to dissolve organic compounds efficiently.

Heat Exchange Fluid

It is also employed as a heat exchange fluid in closed heat transfer systems . The compound’s stability and capacity to transfer heat make it an excellent choice for maintaining temperature control in various industrial applications.

Safety and Handling Research

Safety data sheets for 1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran provide detailed information on handling, storage, and disposal practices . Researchers use this data to ensure safe laboratory practices and to develop new safety protocols.

properties

IUPAC Name

1,1,3,3,5-pentafluoro-2-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F5O/c9-4-1-2-5-6(3-4)8(12,13)14-7(5,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCGOYCYRPJCOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(OC2(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30654257
Record name 1,1,3,3,5-Pentafluoro-1,3-dihydro-2-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran

CAS RN

651-58-1
Record name 1,1,3,3,5-Pentafluoro-1,3-dihydro-2-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran
Reactant of Route 2
1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran
Reactant of Route 3
1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran
Reactant of Route 4
1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran
Reactant of Route 5
1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran
Reactant of Route 6
1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran

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